molecular formula C38H52N6O7 B148557 Deuterated Atazanivir-D3-3 CAS No. 1092540-52-7

Deuterated Atazanivir-D3-3

Cat. No. B148557
M. Wt: 723 g/mol
InChI Key: AXRYRYVKAWYZBR-AAPVVJSESA-N
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Description

Deuterated Atazanivir-D3-3 is an HIV-1 protease inhibitor . It is a derivative of azapeptide and inhibits HIV protease . The CAS number for this compound is 1092540-52-7 .


Synthesis Analysis

Deuterated drugs are small molecules in which deuterium replaces one or more hydrogen atoms of the molecule . This process is called deuteration and is a useful tool for enriching a drug’s metabolism . Selective replacement with deuterium leads to increased bond strength, which in turn increases the biological half-life and thus metabolic stability of the drug .


Molecular Structure Analysis

The molecular formula of Deuterated Atazanivir-D3-3 is C38H34D18N6O7 . The molecular weight is 722.97 .


Chemical Reactions Analysis

Deuterium-labeled active pharmaceutical ingredients (APIs) have come a long way . The chemistry behind their manufacture is established, and some deuterated drug molecules are showing great promise in clinical trials . The C-D bond is 10 times stronger and has a slower reaction than the C-H bond, delivering superior bioavailability and an improved half-life .

Scientific Research Applications

1. Application in Drug Repurposing for Viral Infections

Atazanavir, from which Deuterated Atazanavir-D3-3 is derived, has been identified as a potential repurposed drug for treating novel viral infections like SARS-CoV-2. A deep learning model suggested its efficacy due to its inhibitory potency against viral proteins (Beck et al., 2020).

2. Advantages in Medicinal Chemistry

Deuterium incorporation in medicinal chemistry, as seen in Deuterated Atazanavir-D3-3, has been recognized for improving pharmacokinetic parameters of drugs. This can lead to reduced toxicity, fewer drug interactions, and enhanced bioactivation (Pirali et al., 2019).

3. Impact on Metabolism and Pharmacokinetics

Studies on deuterated drugs, such as Deuterated Atazanavir-D3-3, have shown a slower metabolic rate and modulated pharmacokinetics due to the kinetic isotope effect. This change in metabolism can lead to increased drug efficacy and safety (Jiang et al., 2016).

4. Technology Collaboration for Deuterated Drugs

Collaborations in pharmaceutical industries have focused on developing deuterated drugs like Deuterated Atazanavir-D3-3. These efforts aim to improve metabolic properties of drugs and result in novel formulations of existing medications (Ahmed, 2009).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Deuterated drug molecules have shown great promise in clinical trials . The most notable breakthrough in the history of deuterated drug molecules came about in April 2017 when Teva Pharmaceuticals received marketing approval for Austedo . Austedo (Deutetrabenazine) is a deuterated drug version of tetrabenazine that was rolled out to treat tardive dyskinesia and chorea linked to Huntington’s disease . It has an improved pharmacokinetic profile, including a boost in the half-life of APIs of up to 9 or 10 hours .

properties

IUPAC Name

methyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3,4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-AAPVVJSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648856
Record name Methyl [(5S,10S,11S,14S)-11-benzyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-5-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

723.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate

CAS RN

1092540-52-7
Record name Methyl [(5S,10S,11S,14S)-11-benzyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-5-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GV Raja - 2017 - digitalcommons.library.tmc.edu
GSK3B regulates epithelial-mesenchymal transition and cancer stem cell properties and is a novel drug target for triple-negative Page 1 The Texas Medical Center Library …
Number of citations: 3 digitalcommons.library.tmc.edu

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